molecular formula C9H7NO4 B15302836 3-(2-Nitrophenyl)-3-oxopropanal

3-(2-Nitrophenyl)-3-oxopropanal

Cat. No.: B15302836
M. Wt: 193.16 g/mol
InChI Key: YGUZQVMZHQKMAH-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-3-oxopropanal is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to a three-carbon chain ending in an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Reagents: 2-nitrobenzaldehyde, malonic acid, base (e.g., sodium ethoxide)

    Solvent: Ethanol or another suitable organic solvent

    Temperature: Reflux conditions

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: 3-(2-Nitrophenyl)-3-oxopropanoic acid

    Reduction: 3-(2-Aminophenyl)-3-oxopropanal

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

3-(2-Nitrophenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-3-oxopropanal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-3-oxopropanal
  • 3-(2-Nitrophenyl)-3-oxobutanoic acid
  • 3-(2-Nitrophenyl)-3-oxopropanoic acid

Uniqueness

3-(2-Nitrophenyl)-3-oxopropanal is unique due to the specific positioning of the nitro group and the oxo group on the propanal chain

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-(2-nitrophenyl)-3-oxopropanal

InChI

InChI=1S/C9H7NO4/c11-6-5-9(12)7-3-1-2-4-8(7)10(13)14/h1-4,6H,5H2

InChI Key

YGUZQVMZHQKMAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC=O)[N+](=O)[O-]

Origin of Product

United States

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